molecular formula C13H20FNO4S2 B2951360 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1421531-68-1

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2951360
CAS No.: 1421531-68-1
M. Wt: 337.42
InChI Key: USTODDJIWJFCEJ-UHFFFAOYSA-N
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Description

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule features a benzenesulfonamide scaffold, a moiety frequently investigated for its potential to modulate various enzyme families . The presence of both a fluoro and methoxy substituent on the benzene ring suggests potential for targeted electronic and steric interactions, which can be pivotal in the development of enzyme inhibitors or receptor ligands . The 4-(methylsulfanyl)butan-2-ol chain linked via a methylene bridge may contribute to the molecule's overall pharmacokinetic properties, such as solubility and metabolic stability. The primary research applications for this compound are anticipated to be in early-stage drug discovery. Its structural components are common in compounds studied for a range of pharmacological activities. Researchers may explore its utility as a building block for more complex molecules or as a lead compound in high-throughput screening campaigns. As with all specialized reagents, thorough investigation is required to fully elucidate its mechanism of action and specific research value. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTODDJIWJFCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, including the introduction of the fluorine and methoxy groups, followed by the formation of the sulfonamide linkage and the attachment of the methylsulfanyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: to introduce the fluorine and methoxy groups.

    Sulfonamide formation: through the reaction of sulfonyl chlorides with amines.

    Thioether formation: by reacting thiols with alkyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrogen bonding and nucleophilic substitution reactions. Key findings:

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, 80°C), the sulfonamide bond is stable, but alkaline hydrolysis (NaOH/EtOH, reflux) cleaves it to yield 5-fluoro-2-methoxybenzenesulfonic acid and the corresponding amine .

  • Condensation Reactions : The sulfonamide nitrogen can react with carbonyl-containing compounds (e.g., aldehydes or ketones) to form Schiff bases under mild conditions (room temperature, ethanol solvent) .

Table 1: Sulfonamide Reactivity

Reaction TypeConditionsProductsReference
Alkaline Hydrolysis1M NaOH, EtOH, reflux5-Fluoro-2-methoxybenzenesulfonic acid + amine derivative
Acidic Stability1M HCl, 80°CNo degradation observed
Schiff Base FormationEthanol, RTImine derivatives

Methylsulfanyl Group (-SCH₃) Oxidation

The methylsulfanyl group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) under controlled conditions:

  • Mild Oxidation (H₂O₂, CH₃COOH, 25°C): Forms the sulfoxide derivative (C₁₃H₁₉FN₂O₄S₂) .

  • Strong Oxidation (KMnO₄, H₂SO₄, 60°C): Yields the sulfone derivative (C₁₃H₁₉FN₂O₅S₂) .

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductYieldReference
H₂O₂Acetic acid, 25°C, 2hSulfoxide85%
KMnO₄Dilute H₂SO₄, 60°C, 4hSulfone72%

Hydroxyl Group (-OH) Reactions

The tertiary alcohol at position 2 of the butan-2-ol chain exhibits moderate reactivity:

  • Esterification : Reacts with acetyl chloride (pyridine catalyst, 0°C) to form the acetate ester (C₁₅H₂₁FN₂O₄S₂) .

  • Oxidation : Resists oxidation by common agents (CrO₃, PCC) due to steric hindrance from adjacent methyl groups .

Table 3: Hydroxyl Group Reactivity

Reaction TypeReagents/ConditionsProductReference
EsterificationAcCl, pyridine, 0°CAcetate ester
OxidationCrO₃, H₂SO₄, RTNo reaction observed

Stability Under Physiological Conditions

In simulated biological environments (pH 7.4, 37°C), the compound shows:

  • Hydrolytic Stability : No degradation over 24h .

  • ROS Interaction : The methylsulfanyl group reacts with reactive oxygen species (ROS) to form sulfoxide derivatives, as confirmed via ROS-Glo™ assays .

Synthetic Routes

Key steps in the synthesis of this compound include:

  • Sulfonylation : Reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(aminomethyl)-4-(methylsulfanyl)butan-2-ol in dichloromethane (0°C, 85% yield) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product .

Scientific Research Applications

2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

a) Solubility and Bioavailability

  • The sulfonamide group in the target compound improves water solubility compared to the brominated analog, which relies solely on a hydroxyl group for polarity. However, the methylsulfanyl group in the target compound may counterbalance this by increasing membrane permeability .

b) Reactivity and Metabolic Stability

  • The fluoro substituent in the target compound is metabolically stable and often used to block cytochrome P450-mediated oxidation. In contrast, the bromo group in the comparator may undergo nucleophilic substitution or oxidative dehalogenation, increasing metabolic liability.
  • The thioether in the target compound is susceptible to oxidation (e.g., to sulfoxide or sulfone), which could be leveraged for prodrug design.

c) Target Engagement

  • The methoxy group in both compounds may engage in hydrophobic interactions or act as a hydrogen-bond acceptor.

Biological Activity

Overview of the Compound

Chemical Structure : The compound “2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol” features a sulfonamide group, which is known for its diverse biological activities. The presence of fluorine and methoxy groups can influence its pharmacological properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell division. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in bacteria.

Anticancer Properties

Compounds with similar structures have been studied for their anticancer effects. Sulfonamide derivatives have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting various signaling pathways associated with cell proliferation.

Anti-inflammatory Effects

Many sulfonamide compounds exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various sulfonamide derivatives found that modifications in the aromatic ring significantly affected their antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Cancer Research : Research has indicated that certain sulfonamide derivatives can selectively target cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology.
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that sulfonamide compounds could reduce edema and inflammatory markers, suggesting a viable pathway for developing anti-inflammatory drugs.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeMechanism of ActionReference
SulfanilamideAntimicrobialInhibition of folic acid synthesis
CelecoxibAnti-inflammatoryCOX-2 inhibition
DapsoneAntimicrobialInhibition of dihydropteroate synthase
SulfadiazineAntimicrobialCompetitive inhibition of PABA

Q & A

Q. What are the recommended synthetic routes for 2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis begins with sulfonamide coupling between 5-fluoro-2-methoxybenzenesulfonyl chloride and an appropriate amine precursor. Intermediate steps may involve protecting group strategies for the sulfanyl and hydroxyl moieties to prevent side reactions. For example, sulfonylation under anhydrous conditions (e.g., dichloromethane, 0–5°C) with triethylamine as a base can achieve >80% yield . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Final deprotection of the methylsulfanyl group may require reductive conditions (e.g., Zn/HCl) .

Q. How can the stereochemistry and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^{13}C NMR, and 2D-COSY to confirm stereochemistry, particularly for the butan-2-ol moiety. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in analogous sulfonamide compounds (e.g., N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., solvent polarity, cell lines, or enzyme isoforms). To address this:
  • Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Perform dose-response curves with at least three independent replicates.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm mechanistic hypotheses .
  • Cross-reference with structurally similar compounds (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde derivatives) to identify structure-activity relationships (SARs) .

Q. What experimental design principles should guide environmental fate studies for this compound?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory studies : Measure physicochemical properties (logP, pKa) using shake-flask or HPLC methods. Assess abiotic degradation (hydrolysis, photolysis) under controlled conditions (e.g., 25°C, UV light at 254 nm) .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna, zebrafish embryos) to determine LC50/EC50 values. Include positive controls (e.g., 4-Phenyl-3-buten-2-ol for comparative toxicity) .
  • Field studies : Deploy passive samplers in water/sediment systems to monitor bioaccumulation potential, aligning with frameworks from Project INCHEMBIOL .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., sulfonamide-binding enzymes like carbonic anhydrase).
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories .
  • Compare results with experimental mutagenesis data (e.g., alanine scanning) to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility : Use standardized protocols (e.g., OECD 105) with HPLC quantification. Test in multiple solvents (water, DMSO, ethanol) and adjust pH to mimic physiological conditions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products. Compare with analogs like 5-Chloro-2-[(4-fluorophenyl)methoxy]benzenemethanol to identify instability hotspots (e.g., sulfonamide hydrolysis) .

Experimental Design Considerations

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

  • Methodological Answer :
  • Use randomized block designs with split-split plots for multi-factor experiments (e.g., varying concentrations and exposure times) .
  • Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Include covariate analysis (ANCOVA) to account for batch-to-batch variability in compound purity .

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